Chlorpromazine-13C,d3 Hydrochloride Chlorpromazine-13C,d3 Hydrochloride Labeled Chlorpromazine. Used as an antiemetic; antipsychotic.

Brand Name: Vulcanchem
CAS No.: 1329612-87-4
VCID: VC0117894
InChI: InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1+1D3;
SMILES: CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Molecular Formula: C17H20Cl2N2S
Molecular Weight: 359.332

Chlorpromazine-13C,d3 Hydrochloride

CAS No.: 1329612-87-4

Cat. No.: VC0117894

Molecular Formula: C17H20Cl2N2S

Molecular Weight: 359.332

* For research use only. Not for human or veterinary use.

Chlorpromazine-13C,d3 Hydrochloride - 1329612-87-4

Specification

CAS No. 1329612-87-4
Molecular Formula C17H20Cl2N2S
Molecular Weight 359.332
IUPAC Name 3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1+1D3;
Standard InChI Key FBSMERQALIEGJT-SPZGMPHYSA-N
SMILES CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

Introduction

Chemical Identity and Basic Properties

Chlorpromazine-13C,d3 Hydrochloride is a stable isotope-labeled variant of the well-known phenothiazine antipsychotic drug chlorpromazine. The compound features specific isotopic substitutions with carbon-13 and deuterium atoms incorporated into its molecular structure.

Nomenclature and Identification

The compound is formally identified as 3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride, representing its complete chemical structure with isotopic modifications . This specialized molecule carries unique identifiers that distinguish it from standard chlorpromazine:

ParameterValue
CAS Number1329612-87-4
Molecular FormulaC₁₇H₂₀Cl₂N₂S (with isotopic substitutions)
Molecular Weight359.3 g/mol
InChIInChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1+1D3;
Parent Compound3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine

The InChI notation specifically indicates the presence of three deuterium atoms (D3) and one carbon-13 isotope incorporated into the molecule's structure . The compound was first registered in chemical databases in May 2013, indicating its relatively recent development as a specialized research tool .

Structural Analysis and Isotopic Modifications

Core Structure

Chlorpromazine-13C,d3 Hydrochloride maintains the fundamental phenothiazine tricyclic structure of standard chlorpromazine, which consists of two benzene rings connected by a sulfur atom and a nitrogen atom . The key structural features include:

  • A phenothiazine core with a chlorine substituent at position 2

  • A three-carbon aliphatic chain connecting the nitrogen of the phenothiazine ring to a terminal amino group

  • The terminal amino group bearing methyl substituents, one of which contains the isotopic modifications

Isotopic Substitutions

The defining characteristic of Chlorpromazine-13C,d3 Hydrochloride is its isotopic labeling pattern:

  • One carbon-13 isotope (¹³C) incorporated into one of the N-methyl groups

  • Three deuterium atoms (d3) replacing hydrogen atoms in the same methyl group

This specific labeling strategy creates a compound with a mass shift of +4 atomic mass units compared to standard chlorpromazine hydrochloride, which has significant analytical advantages . The strategic placement of these isotopes on a metabolically stable position helps ensure the label remains with the molecule throughout various biotransformations.

Research Applications and Significance

Analytical Chemistry Applications

Chlorpromazine-13C,d3 Hydrochloride serves as a valuable internal standard for quantitative analysis of chlorpromazine and its metabolites in biological samples. The isotopic labeling creates a compound that:

  • Behaves identically to unlabeled chlorpromazine in chromatographic separations

  • Can be distinguished from the unlabeled compound by mass spectrometry due to its mass shift

  • Provides accurate quantification in complex biological matrices

These properties make it particularly suitable for LC-MS/MS (liquid chromatography-tandem mass spectrometry) analyses, which are critical for pharmacokinetic and metabolism studies . The recent development of validated LC-MS/MS methods for chlorpromazine metabolites demonstrates the importance of such internal standards for accurate quantification .

Pharmacokinetic and Metabolism Studies

Understanding the metabolism of chlorpromazine is crucial for its clinical use, as the drug undergoes extensive biotransformation in the body. The main metabolites of chlorpromazine include:

  • 7-hydroxychlorpromazine

  • N-monodesmethylchlorpromazine

  • Chlorpromazine sulfoxide

Recent research has focused on developing quantitative analysis methods for these metabolites in various biological systems, including rat liver microsomes, human liver microsomes, and human placenta microsomes . The isotope-labeled chlorpromazine serves as an ideal internal standard for these analyses, providing accurate quantification data.

The validation of these analytical methods has demonstrated excellent accuracy and precision, with intra-day and inter-day values within ±15%, good extraction recovery, and minimal matrix effects . This has enabled, for the first time, the detection of chlorpromazine biotransformation in human placenta microsomes, representing a significant advancement in understanding the drug's metabolism during pregnancy .

Comparison to Unlabeled Chlorpromazine

Functional Differences

Despite these pharmacological similarities, the isotope-labeled compound serves distinctly different purposes:

ParameterStandard ChlorpromazineChlorpromazine-13C,d3 Hydrochloride
Primary UseTherapeutic agent (antipsychotic)Analytical standard
Target PopulationPatients with psychiatric disordersLaboratory samples
Dosage FormsTablets, injections, suppositoriesAnalytical solutions (typically in methanol)
Regulatory StatusApproved pharmaceuticalResearch chemical
CostRelatively inexpensiveSignificantly higher cost due to isotopic enrichment

Synthesis and Production Considerations

Quality Control and Characterization

The quality control of isotope-labeled standards like Chlorpromazine-13C,d3 Hydrochloride typically involves rigorous analytical characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm isotopic incorporation positions

  • High-resolution mass spectrometry to verify the isotopic enrichment level

  • Chemical purity assessment using chromatographic techniques

  • Stability testing under various storage conditions

These quality control measures ensure that the compound meets the strict requirements for use as an analytical standard in quantitative research applications.

Current Research and Future Directions

Recent Advances

Recent research involving chlorpromazine and potentially its isotope-labeled derivatives has focused on developing improved analytical methods. A significant advancement has been the establishment of an LC-MS/MS method for quantifying chlorpromazine metabolites in microsomal enzymes . This method:

  • Has been fully validated in rat liver microsomes

  • Has been partially verified in human liver microsomes and human placenta microsomes

  • Demonstrates excellent accuracy, precision, and extraction recovery

  • Shows no significant matrix effects

This analytical development has enabled the first detection of chlorpromazine biotransformation in human placenta microsomes, opening new research avenues for understanding drug metabolism during pregnancy .

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